molecular formula C27H25N3O3S B2847845 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681268-31-5

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No. B2847845
M. Wt: 471.58
InChI Key: QXKIYRMPAQYNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C27H25N3O3S and its molecular weight is 471.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

Compounds with similar structural features are frequently explored for their chemical synthesis capabilities, serving as precursors or intermediates in the creation of more complex molecules. For instance, thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based compounds have been synthesized and investigated for their optoelectronic properties, indicating a potential route for creating materials applicable in photovoltaic devices and organic electronics (Zhou et al., 2010). This suggests a utility in materials science and engineering for the development of new electronic devices.

Antimicrobial Activity

Several compounds with similar structural characteristics have been assessed for their antimicrobial properties. For example, a series of pyrazole chalcones exhibited anti-inflammatory, antioxidant, and antimicrobial activities (Bandgar et al., 2009). These findings highlight the potential of structurally similar compounds for use in the development of new antimicrobial agents.

Biological Activity

The structural framework of the compound is related to molecules that have been explored for various biological activities. The synthesis and evaluation of novel heterocyclic compounds incorporating the antipyrine moiety have demonstrated antimicrobial properties, suggesting their utility in pharmaceutical research for developing new therapeutic agents (Bondock et al., 2008).

Material Science Applications

Derivatives of similar structural motifs have been explored for their application in material science, particularly in the synthesis of conductive polymers for optoelectronic devices. The synthesis of donor-acceptor copolymers incorporating thieno[3,4-b]pyrazine and benzothiadiazole units for photovoltaic devices underscores their potential in renewable energy technologies (Zhou et al., 2010).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-13-14-24(19(2)15-18)30-26(22-16-34(32,33)17-23(22)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKIYRMPAQYNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

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